Tungsten chloride oxide(WCl2O2), (T-4)-(9CI)

Description

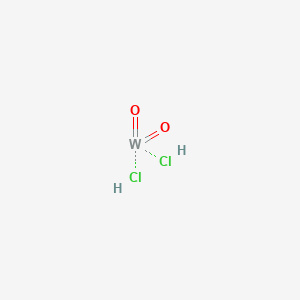

Tungsten chloride oxide (WCl₂O₂), (T-4)-(9CI), is a tungsten oxychloride compound formed via the oxidation or hydrolysis of tungsten hexachloride (WCl₆). It exists as a component in mixtures with WCl₆ and WCl₄O under oxidative conditions, particularly in the presence of residual water . Key analytical identifiers include its distinct electron ionization (EI) and dissociative electron attachment (DEA) fragmentation patterns. For example, electron ionization of WCl₂O₂ predominantly generates WO₂⁺ ions, while DEA studies reveal fragmentation pathways involving oxygen and chlorine loss .

Properties

Molecular Formula |

Cl2H2O2W |

|---|---|

Molecular Weight |

288.76 g/mol |

IUPAC Name |

dioxotungsten;dihydrochloride |

InChI |

InChI=1S/2ClH.2O.W/h2*1H;;; |

InChI Key |

ILBXUIIIMLIICO-UHFFFAOYSA-N |

Canonical SMILES |

O=[W]=O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tungsten chloride oxide typically involves the reaction of tungsten hexachloride (WCl6) with oxygen or oxygen-containing compounds. One common method is the controlled oxidation of tungsten hexachloride in the presence of oxygen gas. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of tungsten chloride oxide without the formation of other tungsten oxides or chlorides.

Industrial Production Methods

In industrial settings, tungsten chloride oxide can be produced through a similar process, but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced equipment and techniques, such as chemical vapor deposition (CVD), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Preparation Reactions

WO₂Cl₂ is synthesized through two principal routes:

Hydrolysis and Moisture Sensitivity

WO₂Cl₂ undergoes rapid hydrolysis in humid environments:

-

Product : Hydrated tungsten trioxide (WO₃·H₂O) and hydrochloric acid.

-

Kinetics : Reaction accelerates in aqueous or high-humidity conditions, limiting practical handling to anhydrous environments .

Lewis Acid Behavior and Adduct Formation

WO₂Cl₂ acts as a Lewis acid, forming coordination complexes with donor ligands:

-

Synthesis : Adducts are typically generated in situ from WOCl₄ rather than direct depolymerization of WO₂Cl₂ .

Thermal Decomposition and Redox Pathways

At elevated temperatures (>300°C), WO₂Cl₂ dissociates:

-

Byproducts : Tungsten dioxide (WO₂) and chlorine gas.

-

Redox Activity : Reacts with hydrogen at high temperatures to yield tungsten metal:

.

Reactivity with Halogens and Oxides

WO₂Cl₂ participates in halogen-exchange reactions:

Structural Insights Influencing Reactivity

Scientific Research Applications

Tungsten chloride oxide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.

Biology: Tungsten chloride oxide is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is used in the production of advanced materials, such as tungsten carbide, and in the manufacturing of electronic components.

Mechanism of Action

The mechanism by which tungsten chloride oxide exerts its effects depends on the specific application. In catalytic reactions, it acts as a catalyst by providing active sites for the reaction to occur. In biological applications, it interacts with cellular components, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific use of the compound.

Comparison with Similar Compounds

Structural and Molecular Properties

Below is a comparative analysis of WCl₂O₂ with related tungsten chlorides and oxychlorides:

Fragmentation and Ionization Behavior

Electron Ionization (EI) at 70 eV:

- WCl₂O₂ : Produces WO₂⁺ as the dominant fragment due to oxygen retention and chlorine loss .

- WCl₆ : Generates W⁺ via complete chlorine dissociation .

- WCl₄O : Yields WO⁺ and intermediate fragments like WCl₃O⁺ and WCl₂O⁺ .

- WCl₄: Not directly studied in EI, but hydrolysis produces WO₃ and HCl .

Dissociative Electron Attachment (DEA):

- WCl₂O₂ : Forms anions such as WClO₂⁻ and WO₂⁻ through oxygen and chlorine scission .

- WCl₆ : Dominant fragments include WCl₄⁻ (threshold: 3.5 eV) and WCl₃⁻ (threshold: 1.3 eV) .

- WCl₄O : Generates WCl₃O⁻ and WCl₂O⁻ via mixed Cl/O loss .

Reactivity and Stability

- Hydrolysis :

- Thermal Behavior: WCl₂O₂’s ion yield decreases at higher temperatures (240°C), indicating thermal instability compared to WCl₆ .

Q & A

Q. Table 1. Natural Abundance of Key Tungsten Isotopes in WCl₂O₂

| Isotope | % Abundance | m/z (WCl₂O₂⁺) |

|---|---|---|

| ¹⁸²W | 26.5% | 348.2 |

| ¹⁸³W | 14.3% | 349.2 |

| ¹⁸⁴W | 30.6% | 350.2 |

Advanced Question: What strategies optimize WCl₂O₂ synthesis yield while minimizing hydrolysis?

Answer:

- Use anhydrous chlorinating agents (e.g., CCl₄ instead of HCl) to reduce H₂O introduction .

- Employ Schlenk-line techniques for moisture-sensitive reactions, ensuring <1 ppm H₂O in solvents .

- Monitor reaction progress via in-situ IR to detect early hydrolysis (broad O–H bands at 3400 cm⁻¹) and adjust conditions .

Advanced Question: How can WCl₂O₂’s thermal stability be experimentally determined, and what are key decomposition products?

Answer:

- Thermogravimetric Analysis (TGA) : Shows mass loss steps corresponding to Cl₂ release (~250°C) and WO₃ formation (>400°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies Cl₂ (m/z 70) and O₂ (m/z 32) in off-gases during decomposition .

- Post-TGA XRD : Confirms residual WO₃ (JCPDS 43-1035) after decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.